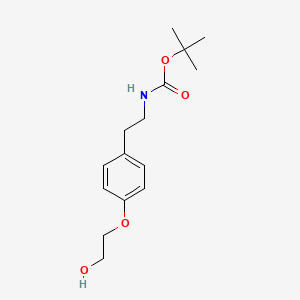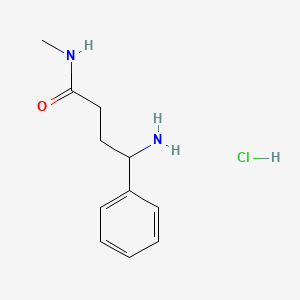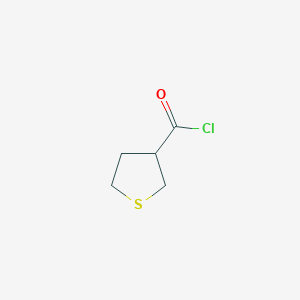
Thiolane-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiolane-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiolane with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically proceeds as follows:
Thiolane+Phosgene→Thiolane-3-carbonyl chloride+Hydrogen chloride
This reaction is carried out in an inert solvent such as dichloromethane, and the reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat management. The use of phosgene gas requires stringent safety measures due to its toxicity and reactivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiolane-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of thiolane-3-carboxylic acid derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form thiolane-3-carboxylic acid and hydrogen chloride.
Reduction: Reduction of this compound can yield thiolane-3-methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.
Hydrolysis: This reaction typically occurs in aqueous media at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used for the reduction of this compound.
Major Products Formed
Nucleophilic Substitution: Thiolane-3-carboxamides, thiolane-3-carboxylates, and thiolane-3-thioesters.
Hydrolysis: Thiolane-3-carboxylic acid.
Reduction: Thiolane-3-methanol.
Aplicaciones Científicas De Investigación
Thiolane-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various thiolane derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Thiolane derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into thiolane-based compounds has explored their use as enzyme inhibitors and potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of thiolane-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce thiolane moieties into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Thiolane-3-carboxylic acid: A hydrolysis product of thiolane-3-carbonyl chloride, used in similar applications.
Thiolane-3-methanol: A reduction product, also used as an intermediate in organic synthesis.
Thiolane-3-thioesters: Formed through nucleophilic substitution reactions, with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its high reactivity and versatility in synthetic chemistry. Its ability to undergo a wide range of reactions makes it a valuable intermediate for the synthesis of diverse thiolane derivatives. Additionally, the presence of the carbonyl chloride functional group allows for selective modifications, enabling the development of compounds with tailored properties for specific applications.
Propiedades
IUPAC Name |
thiolane-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClOS/c6-5(7)4-1-2-8-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAKZRVNHAYHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


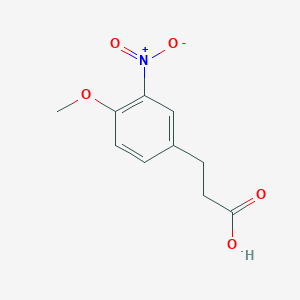
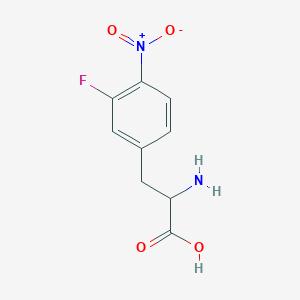
![2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate](/img/structure/B15313957.png)


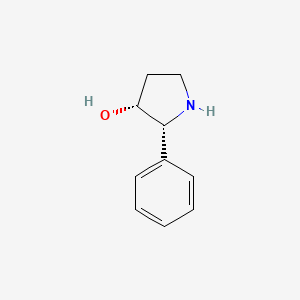

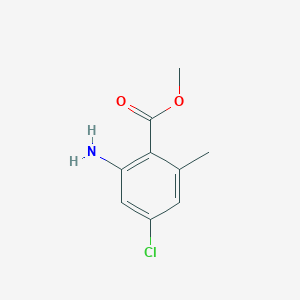

![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
